N'-(4-cyano-2-nitrophenyl)acetohydrazide

Description

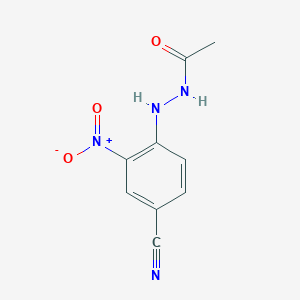

N'-(4-Cyano-2-nitrophenyl)acetohydrazide is a synthetic acetohydrazide derivative characterized by a 4-cyano and 2-nitro substituent on the phenyl ring.

Properties

Molecular Formula |

C9H8N4O3 |

|---|---|

Molecular Weight |

220.18g/mol |

IUPAC Name |

N'-(4-cyano-2-nitrophenyl)acetohydrazide |

InChI |

InChI=1S/C9H8N4O3/c1-6(14)11-12-8-3-2-7(5-10)4-9(8)13(15)16/h2-4,12H,1H3,(H,11,14) |

InChI Key |

GTQPBKIZBBAJSU-UHFFFAOYSA-N |

SMILES |

CC(=O)NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N'-(4-cyano-2-nitrophenyl)acetohydrazide and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing hydrazone and hydrazide functionalities exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) often in the range of 100-256 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 256 |

| B | S. aureus | 128 |

| C | Candida albicans | 200 |

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). In vitro studies revealed that certain derivatives exhibited dose-dependent inhibition of cell growth, with some showing over 70% inhibition at specific concentrations .

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | 15 | 75 |

| NCI-H460 | 20 | 70 |

| SF-268 | 18 | 80 |

Agricultural Applications

This compound has potential applications as a fungicide and pesticide. Its structural features allow it to interact with biological systems in pests and pathogens, potentially disrupting their growth or reproduction. Studies have shown that compounds derived from acetohydrazides can effectively combat fungal pathogens in crops, enhancing yield and quality .

Organic Synthesis

The compound serves as a versatile precursor in organic synthesis, particularly in the formation of nitrogen-containing heterocycles. It can undergo various reactions including condensation and cyclization to yield complex structures useful in pharmaceuticals and agrochemicals. For example, reactions involving this compound have led to the synthesis of thiazoles, imidazoles, and other heterocycles that exhibit biological activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against clinical isolates of bacteria. The results indicated that modifications to the nitrophenyl group enhanced activity against Gram-positive bacteria while maintaining efficacy against Gram-negative strains .

Case Study 2: Anticancer Activity

In a comparative study, several derivatives were tested for their anticancer properties against different cancer cell lines. The findings suggested that specific substitutions on the hydrazide moiety significantly improved cytotoxicity, indicating a structure-activity relationship that could guide future drug design efforts .

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Anti-Inflammatory Activity

N-(4-Chlorobenzylidene)-2-(2-Phenoxyphenyl)Acetohydrazide (9d)

- Substituents: 4-chloro, 2-phenoxyphenyl.

- Activity : In a carrageenan-induced rat paw edema assay, compound 9d reduced inflammation by 45% within 24 hours, comparable to diclofenac (35–74%) .

(E)-2-(3-tert-Butyl-1-Phenyl-1H-Pyrazol-5-Ylamino)-N'-(4-Chlorobenzylidene)Acetohydrazide (4f)

- Substituents : 4-chlorobenzylidene, tert-butyl pyrazole.

- Activity : Inhibited TNF-α production by 55.8% and showed oral anti-inflammatory efficacy in rats (100 µmol/kg) .

- Key Insight : Bulky tert-butyl groups may stabilize interactions with the p38 MAPK enzyme.

Comparison with Target Compound

The target compound’s 4-cyano and 2-nitro substituents differ from the chloro and phenoxy groups in 9d and 4f. However, the cyano group’s polarity could reduce bioavailability compared to lipophilic chloro substituents.

Anticancer Activity

N′-(4-(Dimethylamino)Benzylidene)-2-((4-Phenyl-5-(2-(Phenylamino)Ethyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetohydrazide

- Substituents: Dimethylamino, triazole-thio.

- Activity: Demonstrated selective cytotoxicity against melanoma (IGR39) and inhibited cancer cell migration .

- Key Insight : The triazole-thio moiety enhances DNA interaction and apoptosis induction.

2-((5-Substitutedbenzothiazol-2-Yl)Thio)-N'-(4-Substitutedbenzylidene)Acetohydrazide Derivatives

- Substituents : Benzothiazole-thio, substituted benzylidene.

- Activity : Cytotoxic against glioma (C6) and breast cancer (MCF-7) cell lines .

- Key Insight : Benzothiazole rings intercalate with DNA, while thioether linkages improve metabolic stability.

Comparison with Target Compound

The target compound lacks heterocyclic appendages like triazole or benzothiazole, which are critical for DNA targeting in the above examples. Its nitro group could induce oxidative stress in cancer cells, but the absence of a thioether or heterocycle may limit potency.

Antimicrobial and Antidepressant Activity

N′-Arylidene-2-(5-Aryl-1H-1,2,4-Triazol-3-Ylthio)Acetohydrazides

- Substituents : Triazole-thio, arylidene.

- Activity : Compound 4l (bromo-substituted) showed significant antidepressant effects in mice .

N′-(2-Hydroxy-5-Nitrobenzylidene)-2-((4-Phenyl-5-(2-(Phenylamino)Ethyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetohydrazide

- Substituents : Nitro, hydroxy, triazole-thio.

- Activity : Exhibited antifungal activity against Candida spp. .

Comparison with Target Compound

The nitro group in the target compound aligns with antimicrobial and antidepressant scaffolds, but the absence of triazole-thio or hydroxy groups may reduce its spectrum of activity.

Structural and Physicochemical Comparison

Table 1: Substituent Effects on Activity and Properties

Physicochemical Insights:

- Cyano Group: Enhances polarity (cLogP ~1.5), favoring solubility but possibly reducing membrane permeability compared to chloro analogs.

Preparation Methods

Synthesis of Ethyl 4-Cyano-2-Nitrobenzoate

Ethyl 4-cyano-2-nitrobenzoate serves as the primary precursor for this route. Its preparation involves:

-

Nitration of 4-cyanobenzoic acid : Treatment with concentrated HNO₃ and H₂SO₄ at 0–5°C introduces the nitro group at the 2-position.

-

Esterification : Reaction with ethanol in the presence of H₂SO₄ yields the ester.

Reaction conditions :

Hydrazinolysis to Form N'-(4-Cyano-2-Nitrophenyl)Acetohydrazide

The ester intermediate undergoes hydrazinolysis:

Procedure :

-

Ethyl 4-cyano-2-nitrobenzoate (10 mmol) and hydrazine hydrate (98%, 20 mmol) in ethanol (30 mL) are refluxed for 8 h.

-

The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized from methanol.

Characterization data :

-

IR (KBr) : 3260 cm⁻¹ (N-H), 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

-

¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45 (d, 1H, J = 8.8 Hz, Ar-H), 8.02 (s, 1H, Ar-H), 7.89 (d, 1H, J = 8.8 Hz, Ar-H), 2.12 (s, 3H, CH₃).

Acylation of 4-Cyano-2-Nitroaniline

Synthesis of 4-Cyano-2-Nitroaniline

This intermediate is prepared via:

Acylation with Acetyl Chloride

Procedure :

-

4-Cyano-2-nitroaniline (10 mmol) is suspended in dry THF (30 mL) under N₂.

-

Acetyl chloride (12 mmol) and triethylamine (15 mmol) are added dropwise at 0°C.

-

The reaction is stirred at room temperature for 6 h, filtered, and the residue recrystallized from ethanol.

Optimization notes :

-

Excess acetyl chloride improves yield but risks diacylation.

-

Anhydrous conditions prevent hydrolysis of the acylating agent.

Characterization data :

Multi-Step Synthesis from Benzaldehyde Derivatives

Condensation with Hydrazine Hydrate

A three-step approach involving:

-

Formation of 4-cyano-2-nitrobenzaldehyde : Oxidation of 4-cyano-2-nitrotoluene using CrO₃ in acetic acid.

-

Hydrazone formation : Reaction with hydrazine hydrate in ethanol.

Critical analysis :

-

Step 1 requires strict temperature control to avoid over-oxidation.

-

Step 3 achieves >90% acetylation efficiency but may require purification via silica gel chromatography.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|---|

| Hydrazinolysis | 72–78 | 98 | 8 | Low |

| Acylation | 65–70 | 95 | 6 | Moderate |

| Multi-Step Synthesis | 55–60 | 90 | 24 | High |

Key findings :

-

Hydrazinolysis offers the best balance of yield and simplicity.

-

Multi-step routes suffer from cumulative yield losses but provide flexibility in intermediate functionalization.

Mechanistic Insights and Side Reactions

Competing Pathways During Hydrazinolysis

-

Ester vs. amide formation : Hydrazine’s dual nucleophilicity can lead to over-alkylation, mitigated by using a 2:1 molar ratio of hydrazine to ester.

-

Nitro group reduction : Trace metal impurities in solvents may catalyze partial reduction of -NO₂ to -NH₂, avoided by using distilled hydrazine hydrate.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

Q & A

Basic: How can the synthesis of N'-(4-cyano-2-nitrophenyl)acetohydrazide be optimized for high yield and purity?

Methodological Answer:

Optimization involves selecting solvents (e.g., ethanol or methanol), reflux conditions (60–100°C for 4–18 hours), and stoichiometric ratios. For example, hydrazide derivatives are often synthesized via condensation of hydrazine hydrate with nitrophenyl precursors under reflux, followed by recrystallization in methanol . Key parameters include:

- Temperature control : Higher temperatures accelerate reaction rates but may degrade sensitive functional groups.

- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution in nitrophenyl intermediates.

- Catalysts : Acidic or basic catalysts (e.g., acetic acid) improve condensation efficiency .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., hydrazide NH at δ 9–10 ppm) and cyano/aromatic carbon signals .

- IR spectroscopy : Confirms functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1650 cm⁻¹) .

- X-ray diffraction : Single-crystal analysis resolves molecular geometry. For example, analogous compounds crystallize in monoclinic systems (space group P21/c) with hydrogen-bonded networks stabilizing the structure .

Basic: How is the biological activity of this compound initially screened?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ampicillin .

- Enzyme inhibition : High-throughput screening (e.g., α-glucosidase inhibition) using IC50 metrics. For example, acetohydrazide derivatives exhibit IC50 values as low as 6.84 µM, outperforming acarbose (378.2 µM) .

Advanced: How can the crystal structure of this compound be determined and refined?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : Employ SHELXL for small-molecule refinement. Parameters include:

Advanced: How do structural modifications influence the bioactivity of this compound?

Structure-Activity Relationship (SAR) Insights:

| Substituent | Bioactivity Trend | Reference |

|---|---|---|

| Nitro group (NO2) | Enhances antimicrobial potency | |

| Cyano group (CN) | Improves metabolic stability | |

| Chloro substituent | Increases enzyme inhibition (e.g., α-glucosidase) |

Electron-withdrawing groups (e.g., NO2, CN) enhance electrophilicity, facilitating target binding .

Advanced: How should researchers address contradictions in reported bioactivity data for acetohydrazide derivatives?

Methodological Approach:

- Reproducibility checks : Validate assay conditions (e.g., pH, incubation time).

- Structural confirmation : Re-characterize compounds to rule out degradation or impurities.

- Statistical analysis : Use SEM (standard error of the mean) to assess data variability (e.g., IC50 = 6.84 ± 1.3 µM) .

Advanced: What interaction studies are critical for understanding the mechanism of action of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to targets (e.g., α-glucosidase active site) using software like AutoDock.

- Enzyme kinetics : Measure Km and Vmax to determine inhibition type (competitive/non-competitive).

- Cellular assays : Monitor apoptosis (via caspase-3 activation) or oxidative stress markers (ROS levels) .

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal stability : Perform TGA/DTA to assess decomposition temperatures (>200°C for hydrazide derivatives).

- Photostability : Store in amber vials to prevent nitro group photoreduction.

- Solvent compatibility : Avoid DMSO if recrystallization yields degrade .

Advanced: What computational tools are used to model the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO/LUMO) and charge distribution.

- InChI Key : Use identifiers (e.g., InChI=1S/C17H15ClFN7O2/...) for database alignment .

- Molecular dynamics : Simulate solvation effects in water/ethanol mixtures .

Advanced: How can enantiomeric purity of this compound derivatives be ensured?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.